(6-(2-((6-Iodoquinazolin-4-YL)amino)ethyl)naphthalen-2-YL)(4-methylpiperazin-1-YL)methanone

Description

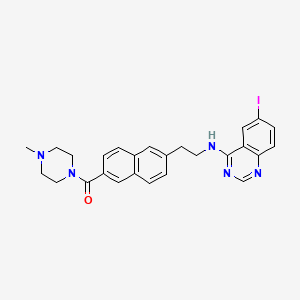

(6-(2-((6-Iodoquinazolin-4-YL)amino)ethyl)naphthalen-2-YL)(4-methylpiperazin-1-YL)methanone is a quinazoline-derived compound with a complex structure featuring three key components:

- 6-Iodoquinazoline core: The iodinated quinazoline scaffold is synthesized via cyclocondensation of 2-amino-5-iodobenzamide and benzaldehyde derivatives, followed by POCl3-mediated aromatization .

- 4-Methylpiperazinyl methanone: The 4-methylpiperazine group is a common pharmacophore for improving solubility and bioavailability in drug design .

The compound’s synthesis likely involves multi-step reactions, including cyclocondensation, chlorination, and coupling, as described for analogous iodinated quinazolines .

Properties

Molecular Formula |

C26H26IN5O |

|---|---|

Molecular Weight |

551.4 g/mol |

IUPAC Name |

[6-[2-[(6-iodoquinazolin-4-yl)amino]ethyl]naphthalen-2-yl]-(4-methylpiperazin-1-yl)methanone |

InChI |

InChI=1S/C26H26IN5O/c1-31-10-12-32(13-11-31)26(33)21-5-4-19-14-18(2-3-20(19)15-21)8-9-28-25-23-16-22(27)6-7-24(23)29-17-30-25/h2-7,14-17H,8-13H2,1H3,(H,28,29,30) |

InChI Key |

WOAWCMRNIRJMIL-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCN(CC1)C(=O)C2=CC3=C(C=C2)C=C(C=C3)CCNC4=NC=NC5=C4C=C(C=C5)I |

Origin of Product |

United States |

Biological Activity

The compound (6-(2-((6-Iodoquinazolin-4-YL)amino)ethyl)naphthalen-2-YL)(4-methylpiperazin-1-YL)methanone is a synthetic derivative belonging to the quinazoline family, which has garnered attention for its potential biological activities, particularly in cancer therapy and kinase inhibition. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various models, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a quinazoline core substituted with a naphthalene moiety and a piperazine group, which may influence its interactions with biological targets. The molecular formula is , and it has a molecular weight of approximately 364.45 g/mol.

Quinazolines are known to act as inhibitors of various kinases, particularly those involved in cancer cell proliferation. The specific biological activity of this compound can be attributed to its ability to inhibit key signaling pathways that are often dysregulated in tumors.

Key Mechanisms:

- Kinase Inhibition : Quinazoline derivatives have been shown to inhibit tyrosine kinases such as EGFR and VEGFR, which are critical for tumor growth and angiogenesis.

- Apoptosis Induction : The compound may promote apoptosis in cancer cells through the activation of intrinsic pathways.

- Cell Cycle Arrest : It potentially disrupts the cell cycle, leading to halted proliferation in susceptible cancer cell lines.

Biological Activity Studies

Recent studies have evaluated the biological activity of similar quinazoline derivatives, providing insights into potential efficacy:

| Compound | Target | IC50 (µM) | Cell Line |

|---|---|---|---|

| CHMFL-KIT-64 | c-KIT | 0.5 | A549 (lung cancer) |

| Compound A | EGFR | 0.57 | HeLa (cervical cancer) |

| Compound B | VEGFR-2 | 1.19 | MDA-MB-231 (breast cancer) |

Case Studies

- In Vivo Efficacy : A study demonstrated that a related compound exhibited significant antitumor activity in xenograft models of gastrointestinal stromal tumors (GISTs), showing promise for clinical applications against drug-resistant variants.

- Cell Line Testing : In vitro assays revealed that similar quinazoline derivatives had IC50 values ranging from 0.5 to 1.26 µM against various cancer cell lines, indicating strong cytotoxicity compared to standard treatments like docetaxel.

- Molecular Docking Studies : Computational analyses have suggested that the compound binds effectively to the ATP-binding site of kinases, with favorable binding energies indicating potential for high specificity and efficacy.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s unique features are best contextualized against structurally related molecules:

Key Comparisons

Iodinated Quinazolines vs. In contrast, chlorophenyl-substituted derivatives (e.g., compound 6m in ) prioritize hydrogen bonding via –Cl and –C=O groups .

Naphthalene vs. Simpler Aromatic Linkers

- The naphthalene moiety in the target compound offers extended π-stacking capabilities compared to phenyl or triazole linkers (e.g., compound 7a in ), which may increase binding affinity but reduce solubility .

4-Methylpiperazine vs. Other Piperazine Derivatives

- The 4-methyl group reduces the piperazine ring’s basicity compared to unsubstituted or ethyl-imidazole-containing piperazines (e.g., ), balancing solubility and membrane permeability .

Preparation Methods

Synthetic Route

The key intermediate 6-iodo-4-chloroquinazoline is prepared by chlorination of 6-iodoquinazolin-4-one using phosphorus oxychloride (POCl₃) in the presence of triethylamine as a base and toluene as solvent under nitrogen atmosphere. The reaction is typically conducted by stirring at room temperature followed by heating to 75°C for 2 hours. After completion, the mixture is cooled, and the product is precipitated and isolated by filtration.

Reaction Conditions and Yields

| Parameter | Details |

|---|---|

| Starting Material | 6-Iodoquinazolin-4-one |

| Reagents | Phosphorus oxychloride, triethylamine |

| Solvent | Toluene (alternatives: chlorobenzene, chloroform, acetonitrile) |

| Atmosphere | Nitrogen |

| Temperature | Room temp stirring, then 75°C reflux |

| Reaction Time | 2 hours |

| Work-up | Cooling, filtration, washing with water and acetone |

| Isolated Yield | 84% to 99% depending on solvent and scale |

| Purity | >99% by HPLC |

Notes on Solvent Variations

- Replacing toluene with chlorobenzene, chloroform, or acetonitrile results in comparable yields (~89-90%).

- Using methyl isopropyl ketone or tetrahydrofuran as solvents also yields high purity products (84-91%).

- The product is typically a pale yellow crystalline solid.

Analytical Data

- ^1H NMR (CDCl₃): Peaks at δ 7.80 (d, J=7.8 Hz), 8.20 (dd, J=2.1, 9.0 Hz), 8.65 (d, J=2.1 Hz), 9.06 (s).

- CI-MS: m/e 291 (M+1).

These data confirm the successful formation of the 6-iodo-4-chloroquinazoline intermediate.

Amination of 6-Iodo-4-Chloroquinazoline

The 4-chloro substituent in 6-iodo-4-chloroquinazoline is a reactive site for nucleophilic aromatic substitution by amines. The amination step involves reacting this intermediate with an appropriate amine bearing the aminoethyl-naphthalenyl group.

Reaction Conditions

- Solvent: Isopropanol or other polar solvents.

- Temperature: Reflux conditions (approximately 80-85°C).

- Time: 12 hours or until completion.

- Work-up: Filtration, washing with cold isopropanol and ether, air drying.

Yield and Purity

- Yields typically approach quantitative (up to 99%).

- The product is isolated as a solid with high purity.

Example

A similar amination was reported where 4-(6-methylpyridin-3-yloxy)-3-methylbenzenamine was reacted with 4-chloro-6-iodoquinazoline under reflux in isopropanol for 12 hours, yielding the desired amine-substituted quinazoline in 99% yield. This approach is directly translatable to the aminoethyl-naphthalenyl amine coupling step.

Coupling with 4-Methylpiperazin-1-yl Methanone

The final step involves attaching the 4-methylpiperazin-1-yl methanone group to the aminoethyl-naphthalenyl-6-iodoquinazoline intermediate.

Synthetic Strategy

- The 4-methylpiperazinyl moiety is typically introduced via an amide bond formation or nucleophilic substitution.

- Common coupling agents or activating groups may be used to facilitate the formation of the methanone linkage.

- The reaction is carried out under mild conditions to preserve the sensitive iodoquinazoline core.

Reaction Conditions

- Solvent: Polar aprotic solvents such as DMF or DMSO.

- Temperature: Ambient to moderate heating (25-60°C).

- Time: Several hours to overnight.

- Purification: Chromatography or recrystallization.

Notes

- The presence of the iodo substituent on the quinazoline ring allows for further functionalization if needed via palladium-catalyzed cross-coupling reactions, though in this compound it remains intact.

- The piperazinyl methanone group enhances solubility and biological activity.

Summary Table of Preparation Steps

| Step No. | Intermediate / Product | Key Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 6-Iodoquinazolin-4-one → 6-Iodo-4-chloroquinazoline | POCl₃, triethylamine, toluene, 75°C, 2 h, N₂ atmosphere | 84-99 | High purity, crystalline product |

| 2 | 6-Iodo-4-chloroquinazoline → Amino-substituted quinazoline | Aminoethyl-naphthalenyl amine, isopropanol, reflux 12 h | ~99 | Nucleophilic aromatic substitution |

| 3 | Amino-substituted quinazoline → Final compound | 4-Methylpiperazin-1-yl methanone coupling, DMF/DMSO, RT-60°C | Variable | Amide bond formation or nucleophilic substitution |

Q & A

Q. How can researchers optimize the synthesis of this compound to achieve high yield and purity?

Methodological Answer: Synthesis optimization involves systematic parameter variation, including solvent choice (e.g., anhydrous DMF for nucleophilic substitutions), temperature control (reflux vs. room temperature), and catalyst screening (e.g., ZnCl₂ for Friedel-Crafts reactions). Intermediate purification via column chromatography and recrystallization ensures purity, while TLC monitors reaction progress. For example, analogous quinazoline derivatives were synthesized using stepwise coupling of iodinated quinazoline cores with naphthalene-ethylamine intermediates under inert atmospheres .

Q. What characterization techniques are essential for confirming structural integrity?

Methodological Answer: Multi-modal characterization is critical:

- NMR Spectroscopy : Distinct aromatic proton signals (δ 7.5–8.5 ppm) differentiate naphthalene and quinazoline moieties. DEPT-135 experiments confirm carbon hybridization .

- HRMS : Validates molecular weight (e.g., [M+H]+ peak matching theoretical mass).

- Elemental Analysis : Ensures stoichiometric accuracy (C, H, N within ±0.4% of theoretical values).

- X-ray Crystallography (if feasible): Resolves regiochemical ambiguities in iodine-substituted quinazolines .

Q. How should researchers design in vitro assays to evaluate biological activity?

Methodological Answer: Standardize assays using target-specific models (e.g., kinase inhibition assays for EGFR or VEGFR). Use cell lines with confirmed target overexpression (e.g., HeLa for cytotoxicity). Dose-response curves (1 nM–100 µM) determine IC50 values. Include positive controls (e.g., gefitinib for EGFR) and validate results with Western blotting for phosphorylated targets .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be established for this compound?

Methodological Answer: SAR studies require systematic modifications:

- Core Modifications : Replace the 4-methylpiperazine with morpholine or piperidine to assess steric/electronic effects.

- Substituent Scanning : Introduce electron-withdrawing groups (e.g., -NO₂) on the naphthalene ring to probe π-stacking interactions.

- Binding Analysis : Molecular docking (e.g., AutoDock Vina) against crystal structures (PDB: 1M17 for EGFR) identifies critical hydrogen bonds (e.g., quinazoline-NH with Thr766). Free-energy perturbation (FEP) calculations quantify substituent contributions .

Q. What strategies resolve contradictions between computational predictions and experimental spectral data?

Methodological Answer: Discrepancies often arise from solvent effects or conformational flexibility.

- DFT Simulations : Include solvent models (e.g., PCM for DMSO) to predict NMR shifts. Compare with experimental 1H/13C NMR (Δδ < 0.2 ppm acceptable).

- Dynamic NMR : Perform variable-temperature NMR to detect rotameric equilibria (e.g., piperazine ring flipping).

- ROESY Correlations : Identify spatial proximities (e.g., naphthalene-CH₂ to quinazoline-NH) to validate computational conformers .

Q. How to evaluate environmental stability and degradation pathways?

Methodological Answer: Follow ICH Q1A guidelines:

- Forced Degradation : Expose to UV light (ICH Q1B), 40–80°C, and 75% RH. Monitor via HPLC-UV (λ = 254 nm).

- LC-MS Analysis : Identify degradation products (e.g., deiodination or piperazine oxidation).

- Kinetic Modeling : Use Arrhenius plots (ln k vs. 1/T) to predict shelf-life. For example, iodine substitution may increase photodegradation susceptibility .

Q. What computational approaches predict pharmacokinetic properties (ADME)?

Methodological Answer:

- Lipinski’s Rule : Calculate logP (e.g., SwissADME: predicted logP = 3.2) and polar surface area (PSA < 140 Ų).

- CYP450 Metabolism : Use Schrödinger’s MetaSite to identify metabolic hotspots (e.g., piperazine N-methylation).

- BBB Permeability : Molecular dynamics (MD) simulations assess passive diffusion (e.g., PMF profiles for membrane partitioning) .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.